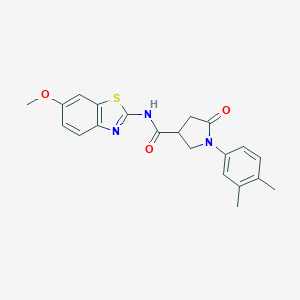
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can induce apoptosis (programmed cell death) in cancer cells. It may also cause cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). Moreover, it has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development.
実験室実験の利点と制限
One of the major advantages of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is its ease of synthesis and availability. It can be synthesized using simple and cost-effective methods. However, its solubility in water is limited, which may pose a challenge in certain experiments. Moreover, its mechanism of action is not fully understood, which may hinder its further development.
将来の方向性
There are several future directions for the research on 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One of the potential directions is to investigate its potential as a drug candidate for breast cancer treatment. Moreover, its antifungal and antibacterial properties can be further explored for the development of new antimicrobial agents. Furthermore, its mechanism of action can be elucidated through further studies, which may lead to the discovery of new targets for cancer therapy.
合成法
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can be achieved through various methods. One of the most commonly used methods is the reaction between 1-(3-chlorophenyl)-3-pyrrolidinecarboxylic acid and 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction proceeds under mild conditions and yields the desired compound in good yield.
科学的研究の応用
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Moreover, it has also been found to exhibit antifungal and antibacterial properties.
特性
製品名 |
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C20H18ClNO4 |
分子量 |
371.8 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-13-5-7-14(8-6-13)18(23)12-26-20(25)15-9-19(24)22(11-15)17-4-2-3-16(21)10-17/h2-8,10,15H,9,11-12H2,1H3 |
InChIキー |
PKRHGIQINCVCOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)

![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)





